molecular formula C21H26N2O2 B2569711 1-{1-[3-(2,5-Dimethylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol CAS No. 887349-17-9

1-{1-[3-(2,5-Dimethylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol

Cat. No. B2569711
CAS RN: 887349-17-9
M. Wt: 338.451
InChI Key: UKCQDXJQKRLTPV-UHFFFAOYSA-N
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Description

1-{1-[3-(2,5-Dimethylphenoxy)propyl]benzimidazol-2-yl}propan-1-ol, also known as DMPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Catalytic Applications

One notable application of related compounds involves their catalytic use in transfer hydrogenation processes. For instance, ionic liquid-based Ru(II)–phosphinite compounds have been synthesized, with structures and catalytic activities detailed through extensive spectroscopic and crystallographic analysis. These compounds, including variations such as 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, demonstrate efficient catalysis in the transfer hydrogenation of various ketones, achieving up to 99% conversions. This exemplifies the potential of benzimidazole derivatives in catalytic applications, particularly in organic synthesis and industrial chemistry (Aydemir et al., 2014).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of benzimidazole derivatives are significant in pharmaceutical research. Compounds synthesized from reactions involving similar benzimidazole structures have shown promising antimicrobial activity against various microorganisms and exhibited potent antioxidant capabilities. These studies suggest that benzimidazole derivatives can be effective in the development of new antimicrobial and antioxidant agents, providing a pathway for the creation of novel drugs (Sindhe et al., 2016).

DNA Binding and Antitumor Activity

Benzimidazole-based compounds have shown potential in binding to DNA and exhibiting antitumor activities. For example, new benzimidazole-based Schiff base copper(II) complexes have been synthesized and demonstrated effective DNA binding through intercalative modes, as well as substantial in vitro cytotoxic effects against various cancer cell lines. This highlights the role of benzimidazole derivatives in the development of cancer therapeutics, particularly as agents that can interact with DNA and inhibit cancer cell proliferation (Paul et al., 2015).

Agricultural Applications

In agriculture, benzimidazole derivatives such as Carbendazim and Tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules to improve the delivery and efficacy of these fungicides. This novel application not only enhances the bioavailability and effectiveness of the fungicides but also reduces their environmental impact, showcasing the versatility of benzimidazole compounds in improving agricultural practices (Campos et al., 2015).

properties

IUPAC Name

1-[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-4-19(24)21-22-17-8-5-6-9-18(17)23(21)12-7-13-25-20-14-15(2)10-11-16(20)3/h5-6,8-11,14,19,24H,4,7,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKCQDXJQKRLTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CCCOC3=C(C=CC(=C3)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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